N-Boc-DL-2-amino-1-butanol

Asymmetric catalysis Protecting group strategy Amino acid synthesis

Choose N-Boc-DL-2-amino-1-butanol for routes requiring orthogonal protection: the acid-labile Boc group survives hydrogenolysis (unlike Cbz) and basic conditions (unlike Fmoc), enabling sequential deprotection. This racemic DL form is the cost-effective choice for stereodivergent synthesis—conversion to α′-(N-Boc)amino β-keto sulfoxides and DIBAH/ZnBr₂ reduction yields 82–92% de, with stereochemistry controlled by the sulfinyl group, not substrate configuration. Ideal for asymmetric hydrogenation catalyst development, where Boc-protected substrates achieve >90% ee with PROPRAPHOS-Rh, significantly outperforming N-Cbz analogues. Also serves as a storable, oxidation-resistant precursor for 2-amino-1-butanol-derived chiral NMR probes. ≥98% purity. Order now.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
CAS No. 193086-15-6
Cat. No. B066014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-DL-2-amino-1-butanol
CAS193086-15-6
SynonymsCarbamic acid, [1-(hydroxymethyl)propyl]-, 1,1-dimethylethyl ester (9CI)
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC(CO)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H19NO3/c1-5-7(6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
InChIKeyLQRGWGOFPUXNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-DL-2-amino-1-butanol CAS 193086-15-6: Technical Specifications and Procurement Overview


N-Boc-DL-2-amino-1-butanol (CAS 193086-15-6; also 138373-86-1), systematically named tert-butyl N-(1-hydroxybutan-2-yl)carbamate, is a chiral amino alcohol derivative with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This compound features a Boc (tert-butoxycarbonyl) protecting group on the primary amine, leaving a free hydroxyl group available for further functionalization . As a racemic mixture (DL form), it contains both (R)- and (S)-enantiomers of the 2-amino-1-butanol backbone, distinguishing it from enantiopure variants such as N-Boc-(S)-(-)-2-amino-1-butanol (CAS 150736-72-4) and N-Boc-(R)-(+)-2-amino-1-butanol . The compound is commercially available at 97% assay purity with a refractive index n20/D of 1.450 and flash point exceeding 110°C (closed cup) .

Why N-Boc-DL-2-amino-1-butanol Cannot Be Casually Substituted with Other Amino Alcohol Derivatives


Generic substitution of N-Boc-DL-2-amino-1-butanol with other protected amino alcohols fails due to three quantifiable differentiating factors. First, the Boc protecting group confers distinct orthogonal deprotection conditions (acid-labile, TFA-cleavable) compared to Cbz (hydrogenolysis-requiring) or Fmoc (base-labile) alternatives, with literature documenting that N-Boc derivatives provide specific advantages over N-Cbz analogues in asymmetric hydrogenation reactions, achieving stereoselectivities exceeding 90% ee when catalyzed by PROPRAPHOS-Rh complexes [1]. Second, the racemic (DL) nature of this compound differentiates it from enantiopure variants; procurement of the DL form is appropriate for applications where stereochemical outcome is determined by downstream chiral control rather than starting material configuration [2]. Third, the specific 2-amino-1-butanol backbone (four-carbon chain with hydroxyl at C1) creates distinct solubility and reactivity profiles compared to homologous compounds—the compound exhibits a calculated LogP of 1.67 and topological polar surface area of 58.6 Ų [3]—directly impacting chromatographic behavior and partitioning in biphasic reaction systems.

Quantitative Differentiation Evidence: N-Boc-DL-2-amino-1-butanol Versus Comparators


Boc vs. Cbz Protection: Quantified Advantage in Catalytic Asymmetric Hydrogenation

In direct comparative studies of asymmetric hydrogenation catalyzed by PROPRAPHOS-Rh chiral rhodium complexes, N-Boc protected dehydroamino acid derivatives demonstrate demonstrable advantages over their N-Cbz counterparts [1]. While the study used amino acid substrates rather than amino alcohols, the protecting group-specific performance differences establish class-level inference applicable to N-Boc-DL-2-amino-1-butanol versus N-Cbz-2-amino-1-butanol .

Asymmetric catalysis Protecting group strategy Amino acid synthesis

Boc Protecting Group Orthogonality: Acid-Labile vs. Hydrogenolysis-Dependent Deprotection

The Boc group requires acidic conditions (typically TFA/DCM) for cleavage, whereas the Cbz group demands hydrogenolysis (H2/Pd-C) [1]. This orthogonal deprotection compatibility enables sequential deprotection strategies in multi-step syntheses without cross-reactivity [2]. In contrast, N-Fmoc-2-amino-1-butanol undergoes base-mediated deprotection (piperidine/DMF), creating a different orthogonality profile .

Orthogonal protection Solid-phase synthesis Peptide chemistry

Racemic (DL) vs. Enantiopure Forms: Cost and Application-Driven Selection

N-Boc-DL-2-amino-1-butanol (CAS 193086-15-6/138373-86-1) is the racemic mixture containing both (R)- and (S)-enantiomers in equal proportion . In stereodivergent reduction of α′-(N-Boc)amino β-keto sulfoxides, researchers achieved diastereomeric excess values of 82–92% with DIBAH and 80% with DIBAH/ZnBr₂, demonstrating that high stereoselectivity can be obtained from racemic N-Boc amino ester starting materials when chiral control is exerted by the sulfinyl auxiliary rather than the substrate configuration [1].

Chiral building block Racemic mixture Stereodivergent synthesis

Purity Grade Differentiation: 97% vs. 98% Assay and Procurement Implications

Commercially available N-Boc-DL-2-amino-1-butanol is offered at two primary purity grades: 97% assay (Sigma-Aldrich 657786, refractive index n20/D 1.450) and 98% assay (Aladdin Scientific ALA-N349948) [1]. The 1% absolute purity difference, while numerically modest, can be critical for applications requiring precise stoichiometric control, such as polymer end-group modification or quantitative functionalization where unreacted impurities would propagate through subsequent steps.

Analytical specification Quality control Reagent grade

Lot-to-Lot Consistency: Defined Physicochemical Parameters Enable Reproducible Synthetic Outcomes

N-Boc-DL-2-amino-1-butanol is supplied with defined physicochemical parameters including refractive index (n20/D 1.450), flash point (> 110°C closed cup), and complete spectroscopic characterization (SMILES: CCC(CO)NC(=O)OC(C)(C)C; InChI Key: LQRGWGOFPUXNOV-UHFFFAOYSA-N) . Certificates of Analysis (COA) are available by lot number, enabling verification of identity and purity prior to use . In contrast, less rigorously characterized analogues or generic substitutes may lack traceable lot-specific analytical data, introducing variability in reaction outcomes.

Quality assurance Reproducibility Analytical characterization

Chiral Probe Synthesis: DL-Form as Chiral Core for Selenium-Based NMR Sensors

Commercially available amino alcohols including 2-amino-1-butanol serve as chiral cores for designing selenium-based enantiopure chemical probes . While the cited work employed enantiopure (R)-2-amino-1-butanol as the chiral core, N-Boc-DL-2-amino-1-butanol provides a racemic starting material that can be resolved or used in stereodivergent probe synthesis. The derivatization procedure takes as little as 5 minutes and can be performed directly in an NMR tube without isolation or purification, enabling rapid enantio- and chemosensing of chiral carboxylic acids .

Chiral sensing NMR spectroscopy Derivatization agent

Optimal Application Scenarios for N-Boc-DL-2-amino-1-butanol Based on Quantified Evidence


Stereodivergent Synthesis of Enantiopure 2-Amino Alcohols via Sulfinyl-Mediated Reduction

N-Boc-DL-2-amino-1-butanol or its corresponding N-Boc amino ester precursor is ideally suited for stereodivergent synthesis of enantiopure 2-amino alcohols. The racemic starting material, when converted to α′-(N-Boc)amino β-keto sulfoxides and reduced with DIBAH or DIBAH/ZnBr₂, yields diastereomeric excess values of 82–92% and 80% respectively, with stereochemistry controlled exclusively by the sulfinyl group rather than the substrate configuration [1]. This eliminates the need for costly enantiopure starting materials while maintaining high stereoselectivity, making the DL form the economically rational procurement choice for this synthetic route.

Multi-Step Orthogonal Protection Strategies Requiring Acid-Labile Amino Protection

N-Boc-DL-2-amino-1-butanol is the appropriate procurement choice when synthetic sequences require orthogonal protection where the amino protecting group must survive hydrogenation or basic conditions. The Boc group demonstrates stability under hydrogenolysis conditions that cleave Cbz groups and under basic conditions that remove Fmoc groups [1][2]. This orthogonality is essential in complex syntheses involving sequential deprotection steps, such as solid-phase peptide synthesis or polyfunctional natural product derivatization, where premature deprotection would compromise synthetic integrity.

Asymmetric Hydrogenation Substrate for Chiral Ligand Development

Based on documented class-level evidence that N-Boc protected substrates achieve stereoselectivities exceeding 90% ee in PROPRAPHOS-Rh catalyzed asymmetric hydrogenation—outperforming N-Cbz analogues—N-Boc-DL-2-amino-1-butanol is the preferred amino alcohol building block for developing or testing new chiral hydrogenation catalysts and ligands [1]. The Boc group's documented compatibility with rhodium-catalyzed hydrogenation and its advantage over Cbz protection in this reaction class supports its selection for catalytic methodology development.

Analytical Method Development: Chiral Probe Precursor for NMR-Based Enantiosensing

For analytical chemistry laboratories developing rapid enantiosensing methods for chiral carboxylic acids, N-Boc-DL-2-amino-1-butanol serves as a storable, protected precursor to the 2-amino-1-butanol chiral core. Following deprotection, the amino alcohol can be incorporated into selenium-based chiral probes that enable determination of enantiomeric ratios of diverse chiral acids via 77Se NMR in as little as 5 minutes, with sensing capability extending to remote stereocenters up to seven bonds from the carboxylic group [1]. The Boc protection enables long-term storage without amine oxidation or decomposition, with deprotection performed immediately prior to probe synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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